5-Methyl-2-(o-tolyloxy)pyridine

Description

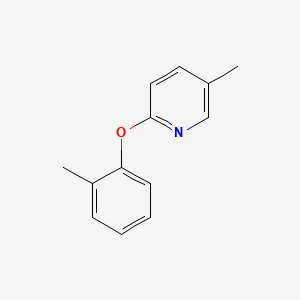

5-Methyl-2-(o-tolyloxy)pyridine is a pyridine derivative featuring a methyl group at position 5 and an ortho-tolyloxy (2-methylphenoxy) substituent at position 2. This compound’s structure combines aromatic pyridine with an ether-linked aromatic ring, imparting unique electronic and steric properties.

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

5-methyl-2-(2-methylphenoxy)pyridine |

InChI |

InChI=1S/C13H13NO/c1-10-7-8-13(14-9-10)15-12-6-4-3-5-11(12)2/h3-9H,1-2H3 |

InChI Key |

XFVGQFCXCUGLJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)OC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(o-tolyloxy)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with o-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(o-tolyloxy)pyridine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it to the corresponding dihydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(o-tolyloxy)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(o-tolyloxy)pyridine is not well-documented. like other pyridine derivatives, it likely interacts with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Electronic Properties

The table below compares key structural features and properties of 5-methyl-2-(o-tolyloxy)pyridine with related compounds:

*Calculated molecular weight (C13H13NO): 12×13 + 1×13 + 14 + 16 = 199 g/mol.

Key Observations:

- Electronic Effects : The o-tolyloxy group in this compound is electron-donating, similar to the methoxy group in 5-methoxy-2-(trifluoromethyl)pyridine. However, the trifluoromethyl group in the latter is strongly electron-withdrawing, creating a polarized electronic environment .

- Steric Effects : The ortho-methyl group in the o-tolyloxy substituent introduces steric hindrance, which may reduce rotational freedom compared to para-substituted analogs like 5-methyl-2-(p-tolyl)pyridine .

- Biological Relevance : Compounds with ethynyl (e.g., 5-methyl-2-(phenylethynyl)pyridine) or azo groups (e.g., SIB-1757) exhibit potent receptor-binding activity, suggesting that substituent rigidity and conjugation enhance interactions with biological targets .

Reactivity Trends:

- Ether-linked compounds (e.g., o-tolyloxy, methoxy) are less reactive toward nucleophiles compared to amine- or alkyne-substituted pyridines.

- Piperidine-substituted derivatives exhibit higher basicity due to the amine group, enhancing solubility in acidic media .

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-2-(o-tolyloxy)pyridine, and how can reaction conditions be adjusted to maximize yield?

The synthesis of this compound is typically achieved via multicomponent Chichibabin pyridine synthesis, which allows efficient incorporation of substituents like methyl and tolyl groups. Key parameters include:

- Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions.

- Catalyst selection : Using ammonium acetate or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How should solubility and stability be managed during experimental preparation?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (10 mM stock solution recommended). Pre-warming to 37°C with sonication enhances dissolution .

- Stability : Store lyophilized powder at -80°C for long-term stability (6 months). Avoid repeated freeze-thaw cycles by aliquoting working solutions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C5, o-tolyloxy at C2).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (183.25 g/mol) and detect impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .

Advanced Research Questions

Q. How does this compound modulate cytochrome P450 enzymes, and what experimental models validate these interactions?

This compound inhibits CYP1A2 and CYP2C19 via competitive binding to the heme-active site, as shown in:

- In vitro assays : Liver microsomes incubated with probe substrates (e.g., phenacetin for CYP1A2). IC₅₀ values range from 1–5 µM .

- Kinetic studies : Lineweaver-Burk plots confirm non-competitive inhibition for CYP2C19, suggesting allosteric effects .

- In vivo relevance : Co-administration with drugs metabolized by these enzymes (e.g., clopidogrel) increases bioavailability, validated in rodent pharmacokinetic studies .

Q. What strategies resolve contradictions in photophysical data for pyrene-conjugated derivatives?

Discrepancies in fluorescence quantum yields (e.g., 0.45 vs. 0.32 in di-ortho vs. di-para isomers) arise from steric effects on dihedral angles. To address this:

- X-ray crystallography : Resolve molecular geometry to confirm torsion angles between pyrene and pyridine moieties.

- TD-DFT calculations : Simulate excited-state transitions and compare with experimental emission spectra .

- Solvatochromic studies : Assess solvent polarity effects on Stokes shifts to rule out environmental artifacts .

Q. How can computational modeling predict metabolic pathways and toxicity?

- ADMET prediction : Use tools like Schrödinger’s QikProp to estimate hepatic extraction ratio (>0.7 suggests high first-pass metabolism).

- Docking simulations : AutoDock Vina models binding to CYP450 isoforms; correlate binding energy (<-8 kcal/mol) with inhibitory potency .

- Metabolite identification : LC-MS/MS detects hydroxylated or demethylated metabolites in hepatocyte incubations .

Methodological Challenges

Q. What are the best practices for scaling up synthesis without compromising purity?

- Continuous flow chemistry : Reduces reaction time and improves heat management for gram-scale production.

- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track intermediate formation.

- Crystallization optimization : Use antisolvent (e.g., water) addition to enhance crystal yield .

Q. How to mitigate batch-to-batch variability in biological assays?

- Standardized protocols : Pre-treat cell lines (e.g., HepG2) with 0.1% DMSO to normalize solvent effects.

- Internal controls : Include reference inhibitors (e.g., ketoconazole for CYP3A4) in each assay plate .

- Replicate experiments : Triplicate measurements with blinded analysis to reduce operator bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.